

Preclinical Profile of Myristoyl Hexapeptide-16: A Technical Guide

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Compound of Interest		
Compound Name:	Myristoyl Hexapeptide-16	
Cat. No.:	B10819050	Get Quote

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Abstract

Myristoyl Hexapeptide-16 is a synthetic lipopeptide that has garnered significant interest in the cosmetic and dermatological fields for its purported ability to enhance hair and eyelash growth. This technical guide provides a comprehensive overview of the available preclinical data on Myristoyl Hexapeptide-16, focusing on its mechanism of action, efficacy, and safety profile. While specific quantitative data from studies on the isolated peptide is limited in publicly available literature, this guide synthesizes the existing information and presents detailed experimental protocols for key assays relevant to its claimed biological activities. The proposed mechanism of action involves the stimulation of keratin gene expression, potentially mediated through the activation of the MAPK and β-catenin signaling pathways, and an increase in collagen synthesis. This document aims to serve as a valuable resource for researchers and professionals involved in the development and evaluation of hair and skin care products.

Introduction

Myristoyl Hexapeptide-16 is a synthetic peptide consisting of six amino acids (Leucine, Lysine, Lysine, Threonine, Glutamic Acid, Threonine) acylated with myristic acid.[1] The myristoyl group, a C14 fatty acid, is added to increase the peptide's lipophilicity, thereby enhancing its penetration through the stratum corneum and improving its bioavailability to the target cells in the hair follicle and skin.[1] The primary application of Myristoyl Hexapeptide-16 is in cosmetic formulations designed to promote the growth and thickness of hair, particularly



eyelashes and eyebrows.[2] It is often used in combination with other peptides, such as Myristoyl Pentapeptide-17.[3]

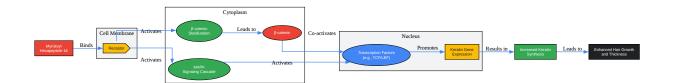
Mechanism of Action

The proposed primary mechanism of action for **Myristoyl Hexapeptide-16** is the stimulation of keratin gene expression.[1][4] Keratins are the primary structural proteins of hair, nails, and the epidermis. By upregulating the expression of keratin genes, **Myristoyl Hexapeptide-16** is believed to enhance the production of these essential proteins, leading to stronger, thicker, and longer hair fibers.

Additionally, some sources suggest that **Myristoyl Hexapeptide-16** may also stimulate collagen synthesis and activate key signaling pathways involved in cell proliferation and differentiation, such as the Mitogen-Activated Protein Kinase (MAPK) and β -catenin pathways. The activation of these pathways in the dermal papilla and keratinocytes of the hair follicle can lead to increased cell proliferation and a prolonged anagen (growth) phase of the hair cycle.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for **Myristoyl Hexapeptide-16**, leading to increased keratinocyte proliferation and differentiation.



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Caption: Proposed signaling pathway of Myristoyl Hexapeptide-16 in hair follicle cells.

Preclinical Efficacy Data

Quantitative preclinical data specifically for **Myristoyl Hexapeptide-16** as a single agent is scarce in the public domain. The available information is often derived from studies on cosmetic formulations containing a blend of active ingredients.

Table 1: Summary of In-Vivo Efficacy Data (from mixed-ingredient formulations)

Study Type	Model	Formulation	Key Findings	Citation	

| Eyelash Growth | Human Volunteers | Serum with **Myristoyl Hexapeptide-16** and Myristoyl Pentapeptide-17 | Visibly increased eyelash length after two weeks. |[3] |

Disclaimer: The data presented in Table 1 is from a product containing multiple active ingredients. Therefore, the observed effects cannot be solely attributed to **Myristoyl Hexapeptide-16**.

Experimental Protocols

The following sections provide detailed, standardized protocols for key in vitro assays that can be used to evaluate the preclinical efficacy of **Myristoyl Hexapeptide-16**.

In Vitro Keratinocyte Proliferation Assay

This assay assesses the effect of **Myristoyl Hexapeptide-16** on the proliferation of human keratinocytes.

Materials:

- Human epidermal keratinocytes (e.g., HaCaT cell line)
- Keratinocyte growth medium (KGM)
- Myristoyl Hexapeptide-16 stock solution (dissolved in a suitable vehicle, e.g., sterile water or DMSO)

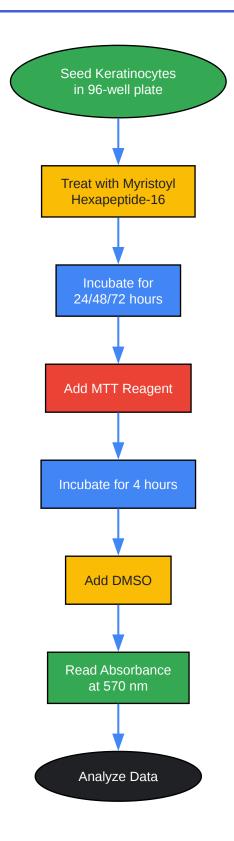


- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU (Bromodeoxyuridine) assay kit
- Phosphate-buffered saline (PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- Cell Seeding: Seed keratinocytes into 96-well plates at a density of 5 x 10³ cells/well in 100 μL of KGM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
- Treatment: Prepare serial dilutions of Myristoyl Hexapeptide-16 in KGM. After 24 hours, replace the medium with 100 μL of the diluted peptide solutions. Include a vehicle control and a no-treatment control.[5]
- Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
- Proliferation Assessment (MTT Assay):
 - Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
 - Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[5]
 - Measure the absorbance at 570 nm using a microplate reader.[5]
- Data Analysis: Calculate the percentage of cell viability/proliferation relative to the control.





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